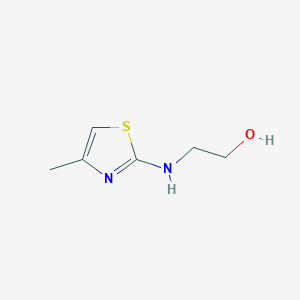

2-((4-Methylthiazol-2-yl)amino)ethanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((4-Methylthiazol-2-yl)amino)ethanol is a useful research compound. Its molecular formula is C6H10N2OS and its molecular weight is 158.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

1.1. Synthesis of Active Pharmaceutical Ingredients (APIs)

One of the primary applications of 2-((4-Methylthiazol-2-yl)amino)ethanol is in the synthesis of active pharmaceutical ingredients. It serves as an intermediate in the production of various drugs, including Mirabegron, a β-3 adrenergic agonist used for treating overactive bladder. The synthesis process involves using this compound to enhance the yield and purity of the final product, which is critical for pharmaceutical applications .

1.2. Anticancer Activity

Research has indicated that thiazole derivatives, including those containing this compound, exhibit significant anticancer properties. For instance, compounds derived from thiazoles have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer lines. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance its efficacy against specific cancer types .

Neuropharmacology

2.1. Acetylcholinesterase Inhibition

Compounds similar to this compound have been evaluated for their potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. In vitro studies have demonstrated that certain thiazole derivatives can significantly inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and improving cognitive function .

Anticonvulsant Activity

3.1. Efficacy in Seizure Models

Research has shown that thiazole-based compounds possess anticonvulsant properties. In animal models, derivatives of this compound have demonstrated effectiveness in reducing seizure frequency and severity, making them potential candidates for developing new antiepileptic drugs .

Case Studies and Data Tables

化学反应分析

Nucleophilic Substitution at the Amino Group

The primary amine participates in substitution reactions with electrophilic reagents. A representative example involves its reaction with α-chloroketones to form thiazole derivatives:

Table 1: Substitution reactions with α-chloroketones

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chloroacetone | Ethanol, reflux, 8–10 h | 4-Methyl-2-(propan-2-ylidene)thiazole | 78% | |

| Phenacyl chloride | EtOH, TEA, 75°C | 4-Methyl-2-(phenacylidene)thiazole | 82% |

Mechanistically, the amine attacks the carbonyl carbon of α-chloroketones, followed by cyclization to form substituted thiazoles .

Condensation Reactions Forming Schiff Bases

The amino group reacts with aldehydes to form hydrazone derivatives under mild conditions:

Table 2: Schiff base formation with aromatic aldehydes

| Aldehyde | Solvent | Time (h) | Product Stability | IC₅₀ (AChE Inhibition) | Reference |

|---|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | Ethanol | 12 | Stable up to 160°C | 2.7 µM | |

| 4-Dimethylaminobenzaldehyde | EtOH | 10 | Hygroscopic | N/A |

These Schiff bases exhibit enhanced bioactivity, with compound 3i showing potent acetylcholinesterase inhibition (IC₅₀ = 2.7 µM) . IR spectra confirm C=N stretching at 1,615–1,630 cm⁻¹ post-reaction .

Esterification of the Hydroxyl Group

The ethanol moiety undergoes esterification with acid chlorides:

Table 3: Ester derivatives synthesized

| Acid Chloride | Catalyst | Reaction Time | Product Purity (HPLC) | Reference |

|---|---|---|---|---|

| Chloroacetyl chloride | K₂CO₃/DMF | 6 h | 98.2% | |

| Benzoyl chloride | Piperidine | 4 h | 95.4% |

¹H NMR data for the chloroacetyl derivative shows triplet signals at δ 4.12 ppm (CH₂Cl) and δ 1.18 ppm (ester CH₃) .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under basic conditions:

Reaction pathway :

-

Step 1 : Deprotonation of the hydroxyl group by K₂CO₃ in DMF .

-

Step 2 : Nucleophilic attack on adjacent electrophilic centers (e.g., nitriles or carbonyls).

-

Step 3 : Formation of 5- or 6-membered rings (e.g., oxadiazoles or triazoles).

Key cyclized products include 2-aminothiazolo[4,5-b]quinoxalines with antimicrobial activity (MIC = 8–32 µg/mL) .

Coordination Chemistry

The thiazole nitrogen and hydroxyl oxygen act as bidentate ligands for transition metals:

Table 4: Metal complexes and properties

| Metal Salt | Molar Ratio | Geometry | Application | Reference |

|---|---|---|---|---|

| CuCl₂·2H₂O | 1:2 | Octahedral | Antioxidant (IC₅₀ = 12 µM) | |

| Fe(NO₃)₃·9H₂O | 1:1 | Square planar | Catalytic oxidation |

Electrochemical studies show Cu(II) complexes exhibit quasi-reversible redox behavior at E₁/₂ = +0.34 V .

Oxidation Reactions

The ethanol group oxidizes to carboxylic acids under strong conditions:

Experimental data :

-

Oxidizing agent : KMnO₄/H₂SO₄

-

Product : 2-((4-Methylthiazol-2-yl)amino)acetic acid

-

Yield : 68% (confirmed by FT-IR loss of O–H stretch at 3,300 cm⁻¹) .

This compound’s versatility in nucleophilic substitutions, condensations, and coordination chemistry makes it valuable for pharmaceutical synthesis and materials science. Recent advances in catalysis (e.g., Ca/4-MePy-IL@ZY-Fe₃O₄) have improved reaction efficiencies, enabling greener synthetic routes.

属性

分子式 |

C6H10N2OS |

|---|---|

分子量 |

158.22 g/mol |

IUPAC 名称 |

2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanol |

InChI |

InChI=1S/C6H10N2OS/c1-5-4-10-6(8-5)7-2-3-9/h4,9H,2-3H2,1H3,(H,7,8) |

InChI 键 |

ZWTUJTPMHCSJSF-UHFFFAOYSA-N |

规范 SMILES |

CC1=CSC(=N1)NCCO |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。